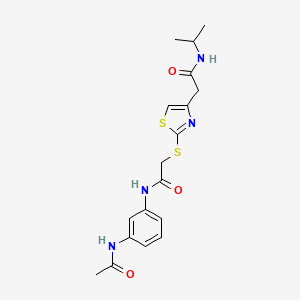

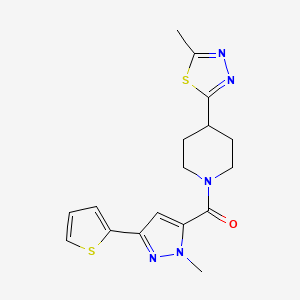

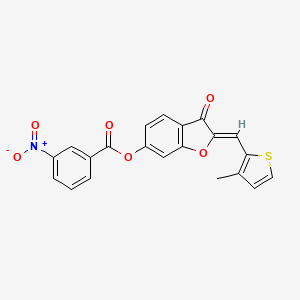

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chemical compound used in scientific research for its unique properties. It is a chiral amino acid derivative that has gained attention due to its potential applications in the field of drug development.

Aplicaciones Científicas De Investigación

Protecting Groups in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to "(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid," is extensively used to protect hydroxy-groups during the synthesis of peptides. Gioeli and Chattopadhyaya (1982) discussed its application in conjunction with acid- and base-labile protecting groups, emphasizing its convenient removal by the action of triethylamine in dry pyridine, which preserves other sensitive protecting groups (Gioeli & Chattopadhyaya, 1982).

Nonlinear Optical (NLO) Chromophores

Huang et al. (2000) explored the synthesis of main-chain NLO oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. They highlighted the role of the Fmoc group in protecting the secondary amino group of a monomer, demonstrating its critical role in the selective deprotection and coupling processes integral to creating advanced optical materials (Huang, Zhang, Dalton, & Weber, 2000).

Solid-Phase Synthesis Applications

Dihydropyran-2-carboxylic acid, a novel compound for linking amino alcohol and an amine resin, utilizes the Fmoc strategy for the solid-phase synthesis of peptide alcohols. Hsieh, Wu, and Chen (1998) discussed its effective application in synthesizing Octreotide, showcasing the compound's utility in creating complex peptide structures (Hsieh, Wu, & Chen, 1998).

Synthesis of Peptidomimetics

2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) is an example of an unnatural amino acid that has shown promise in the synthesis of peptidomimetics. Bissyris et al. (2005) described its incorporation as an N-terminal moiety in peptide synthesis, utilizing the Fmoc methodology without protecting the ATPC amino group. This highlights the adaptability of Fmoc-protected amino acids in the design and creation of novel peptidomimetic compounds (Bissyris et al., 2005).

Antibacterial Hydrogelators

Debnath, Shome, Das, and Das (2010) introduced a new class of antibacterial hydrogelators based on Fmoc amino acid/peptides functionalized cationic amphiphiles. These hydrogelators demonstrated potent antibacterial activity, underscoring the Fmoc group's contribution to developing new materials with significant biological applications (Debnath, Shome, Das, & Das, 2010).

Propiedades

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFDLAYDYAXDTJ-KOSHJBKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)